

4-Heptylphenol CAS number 1987-50-4

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Compound of Interest

Compound Name: 4-Heptylphenol

Cat. No.: B162531

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An In-Depth Technical Guide to **4-Heptylphenol** (CAS 1987-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol (CAS No: 1987-50-4) is an organic compound belonging to the alkylphenol family. It consists of a phenol ring substituted with a heptyl group at the para (4) position.^[1] As with other long-chain alkylphenols, **4-heptylphenol** is of significant interest to the scientific community due to its industrial applications and its classification as a xenoestrogen—an environmental endocrine disruptor capable of mimicking the effects of estrogen.^[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

4-Heptylphenol is a brown solid or a clear brown liquid after melting, with an aromatic odor.^[2] ^[3] Its properties are summarized below.

Table 1: General and Chemical Identifiers

Property	Value	Reference
CAS Number	1987-50-4	[1]
Molecular Formula	C ₁₃ H ₂₀ O	[1][4]
Molecular Weight	192.30 g/mol	[1][5]
IUPAC Name	4-heptylphenol	[1]
Synonyms	p-Heptylphenol, 4-n-Heptylphenol	[1][4][6]
InChI Key	KNDDEFBFLKPFE-UHFFFAOYSA-N	[1][4]
Canonical SMILES	CCCCCCCC1=CC=C(C=C1)O	[1][6]

Table 2: Physical and Spectroscopic Properties

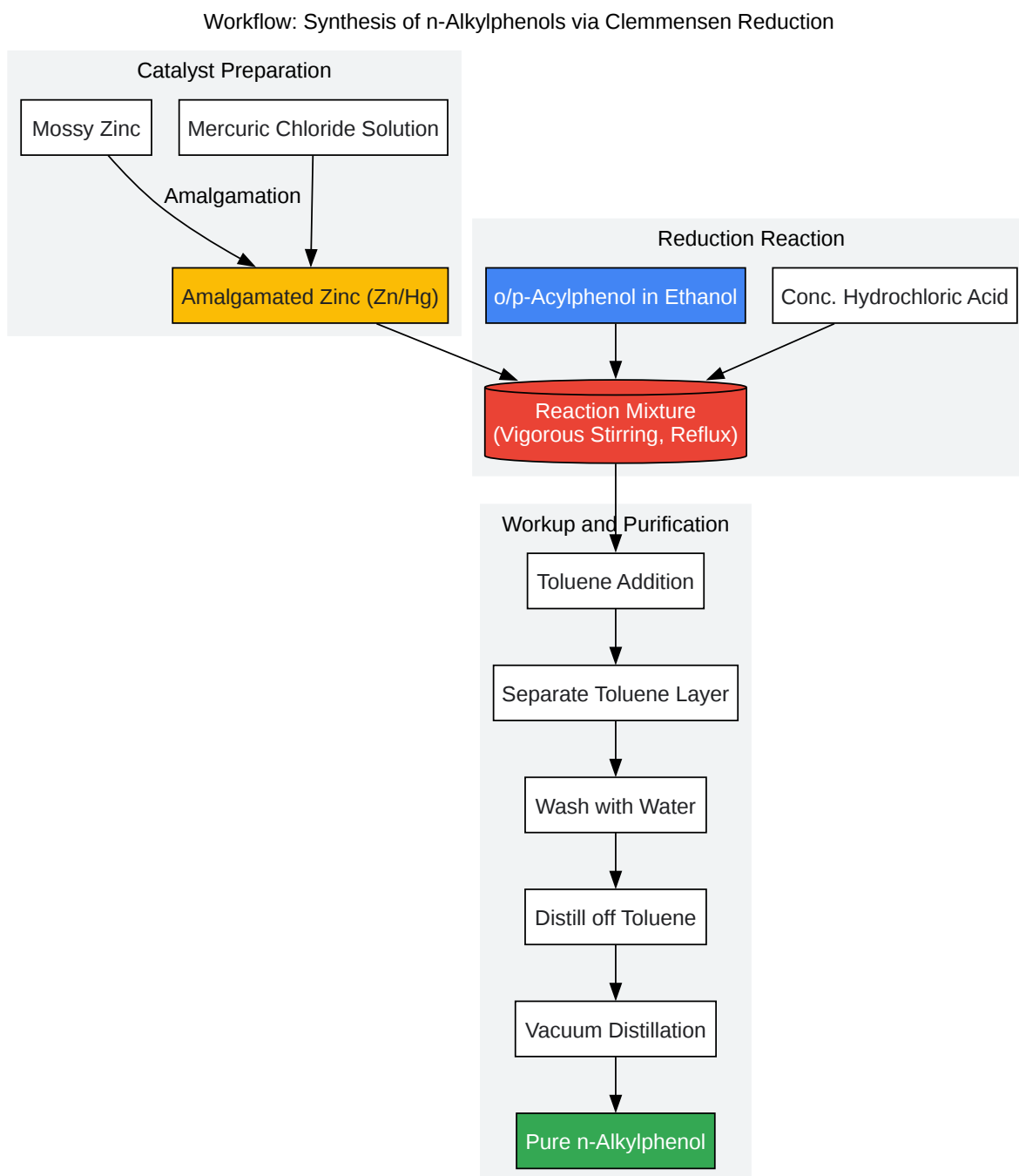
Property	Value	Reference
Appearance	White to Off-White Solid; Clear brown liquid after melting	[2]
Melting Point	26-28 °C	[2][7]
Boiling Point	156 °C (at 9 mmHg)	[2][7]
Density	0.940 - 0.946 g/cm ³ (estimate)	[2][7]
Water Solubility	11.11 mg/L (at 25 °C)	[2][6]
logP (Octanol-Water)	4.8 - 5.13 (estimate)	[1][2][8]
pKa	10.16 ± 0.15 (Predicted)	[2]
Refractive Index	1.506 - 1.508 (at 20 °C)	[2][3]
Mass Spectrometry	Electron Ionization (EI) data available	[1][4][9]
NMR Spectroscopy	¹ H NMR and ¹³ C NMR data available	[1]

Synthesis and Industrial Applications

Primary n-alkylphenols are commonly prepared by the reduction of the corresponding acylphenols. One established method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. While the following protocol is for the synthesis of the ortho-isomer, the methodology is representative of a general approach to producing n-alkylphenols.

Representative Synthesis: Clemmensen Reduction of an Acylphenol

A general workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of n-alkylphenols.

Experimental Protocol: Clemmensen Reduction of o-Heptanoylphenol

This protocol details the synthesis of o-n-heptylphenol and is adapted from Organic Syntheses. [\[10\]](#)

- **Catalyst Preparation:** In a 1-L three-necked flask, place 200 g of amalgamated mossy zinc. This is prepared by covering mossy zinc with a solution of 4 g of mercuric chloride in 300 mL of water, agitating occasionally for 30 minutes, decanting the solution, and rinsing the zinc with water. [\[10\]](#)
- **Reaction Setup:** To the flask containing the amalgamated zinc, add a mixture of 200 mL of water and 200 mL of concentrated hydrochloric acid. Add a solution of 60 g of o-heptanoyl phenol in 100 mL of ethanol. [\[10\]](#)
- **Reduction:** Vigorously agitate the mixture and reflux. The reduction's progress can be monitored by taking a small aliquot, dissolving it in ethanol, and adding a 10% ferric chloride solution. A deep red color indicates the presence of the starting ketone, while a light brownish-yellow color indicates completion (typically requires 8+ hours). [\[10\]](#)
- **Extraction:** Once the reaction is complete, add 120 mL of toluene to the mixture and continue stirring for several minutes. Separate the toluene layer from the aqueous solution. [\[10\]](#)
- **Purification:** Wash the toluene solution three times with water. Filter the solution and distill the toluene from a Claisen flask until the liquid temperature reaches 170°C. [\[10\]](#)
- **Final Product:** Distill the residue under reduced pressure to yield the pure o-n-heptylphenol. [\[10\]](#)

Industrial Applications

4-Heptylphenol serves as an intermediate in the chemical industry for the production of various materials. [\[6\]](#) Its primary uses include:

- **Surfactants and Emulsifiers:** As a precursor in the synthesis of non-ionic surfactants. [\[6\]](#)
- **Resins and Polymers:** Used in the manufacturing of resins. [\[6\]](#)

- Stabilizers: Acts as a stabilizer in the production of plastics.[6]
- Lubricant Additives: Utilized as an additive in lubricants.[6]

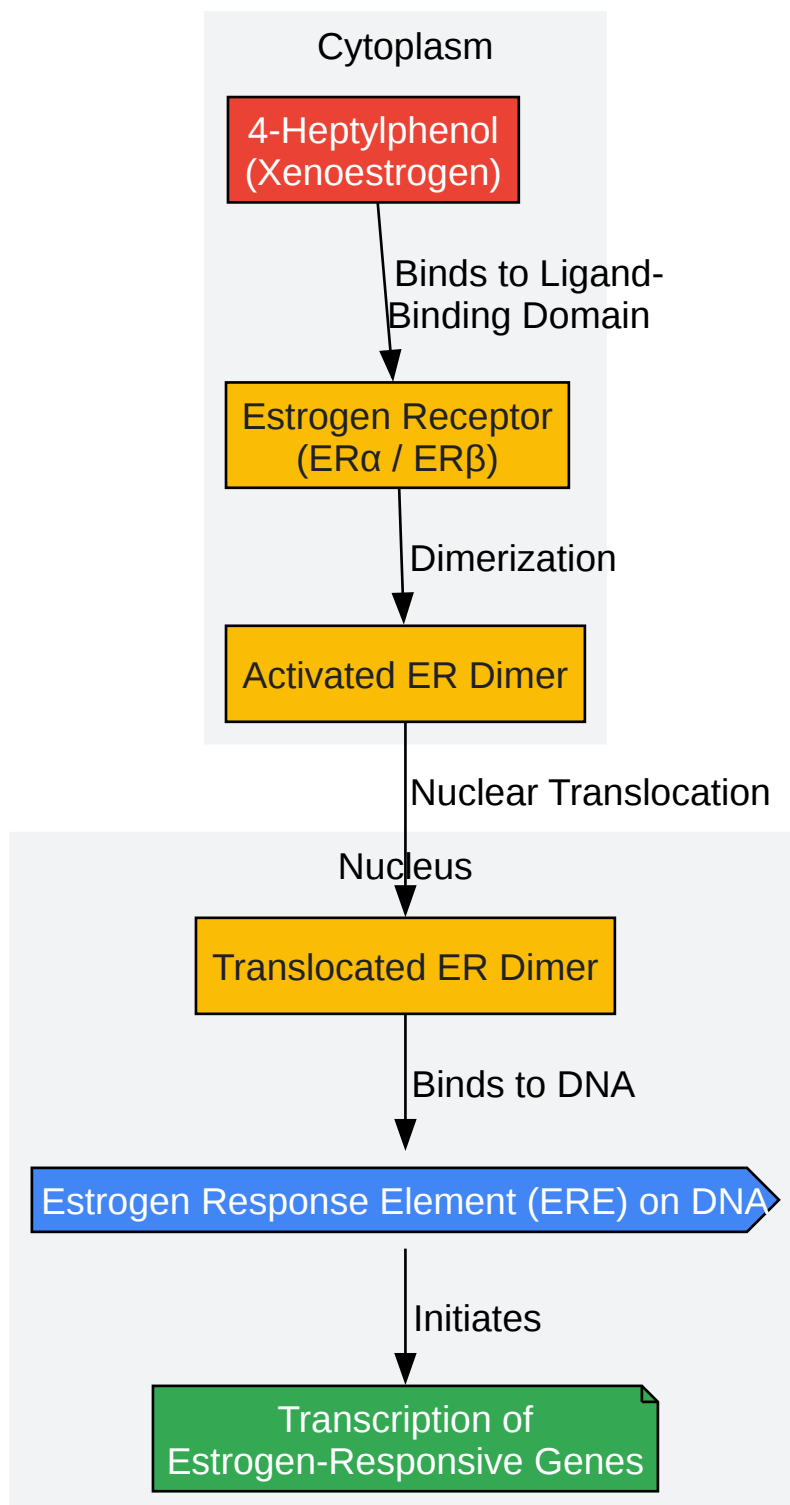
Biological Activity and Toxicology

Endocrine Disruption and Estrogenic Activity

4-Heptylphenol is recognized as an endocrine-disrupting compound (EDC) due to its estrogenic activity.[2][11] Like other xenoestrogens, it can bind to estrogen receptors (ERs), primarily ER α and ER β , mimicking the action of the natural hormone 17 β -estradiol. This interaction can trigger a cascade of cellular events normally regulated by estrogen, potentially leading to adverse effects on reproductive health and development.[12][13] The European Chemicals Agency (ECHA) has listed **4-heptylphenol** as a substance of very high concern due to its endocrine-disrupting properties in the environment.[3]

The mechanism involves the binding of **4-heptylphenol** to the estrogen receptor, which then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes.[12]

Signaling Pathway: Estrogenic Action of 4-Heptylphenol

[Click to download full resolution via product page](#)Caption: Estrogenic signaling pathway initiated by **4-Heptylphenol**.

Metabolism

Studies on related alkylphenols, such as isomers of 4-nonylphenol, indicate that metabolism in mammals occurs in the liver.^[14] The primary metabolic pathways involve hydroxylation of either the aromatic ring to form catechol derivatives or on the alkyl side chain. These metabolites can then be further oxidized.^[14] Identifying these metabolites is crucial for developing biomarkers to assess human exposure.^[14]

Toxicology and Safety

4-Heptylphenol is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.^{[1][6]} It is also considered very toxic to aquatic life with long-lasting effects.^[1]

Table 3: GHS Hazard Information

Classification	Hazard Statement	Signal Word	Pictogram	Reference
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning	GHS07	^{[1][6]}
Skin Irritation (Category 2)	H315: Causes skin irritation	Warning	GHS07	^{[1][6]}
Eye Irritation (Category 2)	H319: Causes serious eye irritation	Warning	GHS07	^[1]
Skin Corrosion (Category 1B/1C)	H314: Causes severe skin burns and eye damage	Danger	GHS05	^[3]
Aquatic, Acute (Category 1)	H400: Very toxic to aquatic life	Warning	GHS09	^[1]
Aquatic, Chronic (Category 1)	H410: Very toxic to aquatic life with long lasting effects	Warning	GHS09	^[5]

Note: Classifications may vary slightly between suppliers.

Key Experimental Methodologies

Protocol: In Vitro Estrogenicity Assessment (MCF-7 Cell Proliferation Assay)

This is a representative protocol to assess the estrogenic potential of a compound like **4-heptylphenol** by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

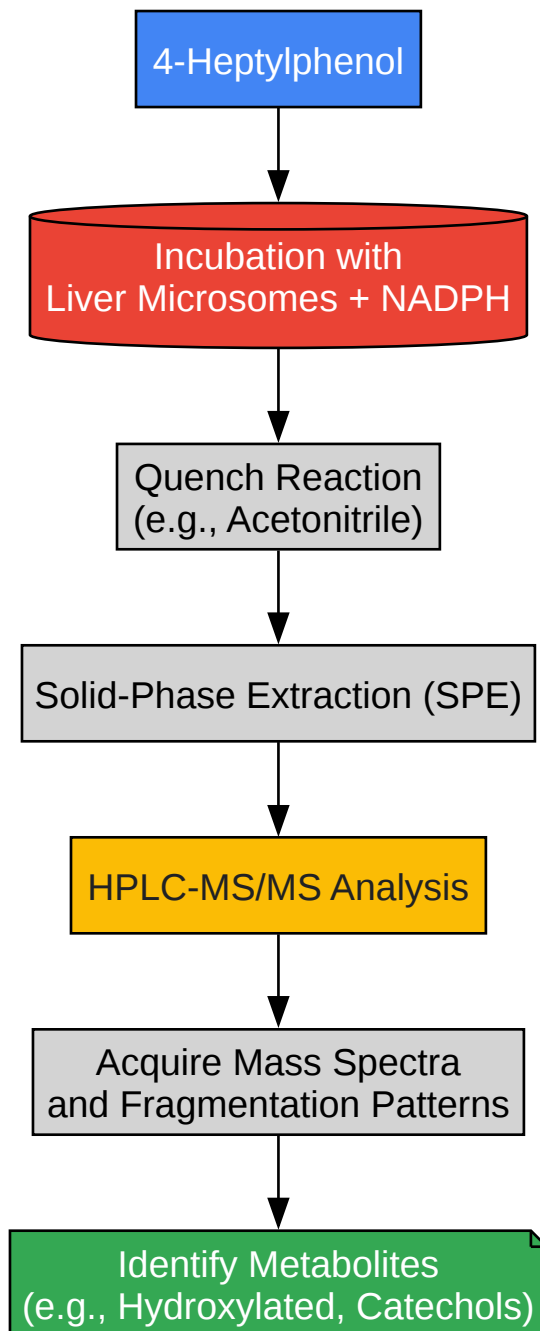
- **Cell Culture:** Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the experiment, switch cells to a phenol red-free medium with charcoal-stripped FBS for 2-3 days to reduce background estrogenic effects.
- **Seeding:** Seed the cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach for 24 hours.
- **Treatment:** Prepare a serial dilution of **4-heptylphenol** in the assay medium. Also prepare a positive control (17 β -estradiol) and a vehicle control (e.g., DMSO). Replace the medium in the wells with the treatment solutions.
- **Incubation:** Incubate the plates for 6 days, replacing the media with fresh treatment solutions on day 3.
- **Proliferation Measurement:** Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total cellular protein or metabolic activity, respectively.
- **Data Analysis:** Construct a dose-response curve by plotting cell proliferation against the concentration of **4-heptylphenol**. Calculate the EC₅₀ (half-maximal effective concentration) to determine its proliferative potency relative to 17 β -estradiol.

Protocol: Metabolite Identification Using Liver Microsomes

This protocol outlines a general workflow for identifying metabolites of **4-heptylphenol**, based on methodologies used for similar compounds.[\[14\]](#)

- **Microsome Incubation:** Incubate **4-heptylphenol** with rat or human liver microsomes in a buffered solution containing an NADPH-generating system (which is required for cytochrome P450 enzyme activity).
- **Reaction Quenching:** After a set incubation time (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
- **Extraction:** Extract the metabolites from the reaction mixture. This can be achieved using solid-phase extraction (SPE) to separate the analytes from the microsomal proteins and salts.
- **Analysis:** Analyze the extracted samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[\[14\]](#)
- **Identification:** Tentatively identify metabolites based on their retention times and mass spectral fragmentation patterns compared to the parent compound. Unambiguous identification requires comparison with authentic chemical standards.[\[14\]](#)

Workflow: In Vitro Metabolite Identification



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Caption: General workflow for identifying metabolites of xenobiotics.

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